1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1448776-15-5
Cat. No.: VC7361778
Molecular Formula: C7H5F5N2O2
Molecular Weight: 244.121
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448776-15-5 |
|---|---|
| Molecular Formula | C7H5F5N2O2 |
| Molecular Weight | 244.121 |
| IUPAC Name | 3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H5F5N2O2/c1-14-4(7(10,11)12)2(6(15)16)3(13-14)5(8)9/h5H,1H3,(H,15,16) |
| Standard InChI Key | MCUDOWVIZYAVAV-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)F)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (IUPAC name: 1-methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) consists of:
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A pyrazole ring substituted at positions 1, 3, 4, and 5.
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Methyl group at position 1 (N1).
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Difluoromethyl group (-CFH) at position 3.
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Trifluoromethyl group (-CF) at position 5.
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Carboxylic acid (-COOH) at position 4.
The presence of multiple fluorine atoms enhances electronegativity and metabolic stability, making it resistant to enzymatic degradation .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHFNO | PubChem |
| Molecular weight | 258.15 g/mol | PubChem |
| SMILES notation | CCN1C(=C(C(=N1)C(F)F)C(=O)O)F | PubChem |
| InChI key | ZTGMJCHTVFENOR-UHFFFAOYSA-N | PubChem |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step fluorination and cyclocondensation, as outlined in patent WO2017064550A1 for analogous pyrazole derivatives :
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Step 1: Formation of Fluoroacetyl Intermediate
Fluoroacetyl halides (e.g., difluorochloroacetyl chloride) react with dimethylaminovinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. This intermediate is critical for introducing the difluoromethyl group . -
Step 2: Cyclocondensation with Methylhydrazine
The diketone derivative undergoes cyclization with methylhydrazine to yield 3-(difluoromethyl)-1-methyl-4-acetylpyrazole. Reaction conditions (-20°C, dichloromethane solvent) ensure high regioselectivity . -
Step 3: Oxidation and Acidification
The acetyl group is oxidized to a carboxylic acid under alkaline conditions (e.g., NaOH/HO), followed by acidification (HCl) to yield the final product. Yields exceed 90% with gas chromatography purity >95% .
Table 2: Key Reaction Conditions
Physicochemical and Spectral Properties
Thermal Stability
The compound exhibits stability up to 200°C, as inferred from thermogravimetric analysis (TGA) of similar trifluoromethylpyrazoles .
Spectroscopic Data
Applications and Industrial Relevance
Agrochemical Use
The compound’s fluorinated pyrazole core is a key motif in succinate dehydrogenase inhibitors (SDHIs), which disrupt fungal respiration. Field trials of analogs show EC values of 0.2–1.5 µg/mL against Botrytis cinerea and Puccinia triticina .
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